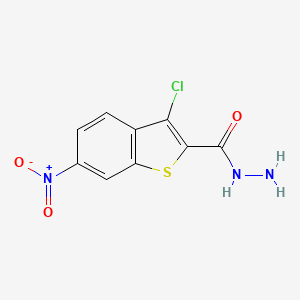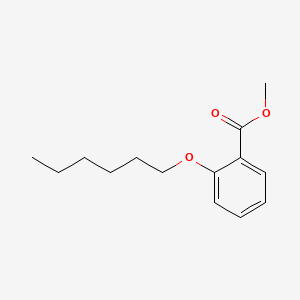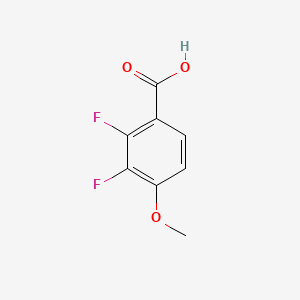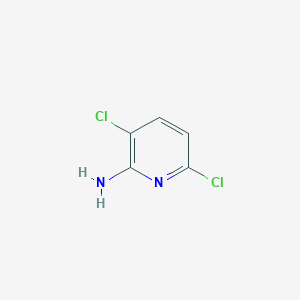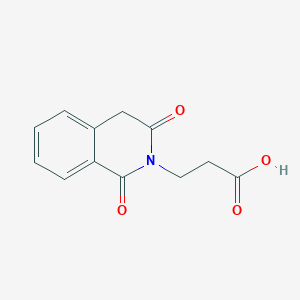
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 . This compound is also known as DIQA acid.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO4/c14-10-7-8-3-1-2-4-9 (8)12 (17)13 (10)6-5-11 (15)16/h1-4H,5-7H2, (H,15,16) . This code provides a specific description of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available data.科学的研究の応用
Antimicrobial Drug Development
3-Quinolin-4-one propanoic acids, which are structurally similar to 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, are being investigated for their potential as scaffolds in antimicrobial drug development. This research is significant due to the global increase in microbial resistance to existing antimicrobial drugs (Zubkov et al., 2016).
Blood Coagulation
Studies have synthesized various derivatives of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid, closely related to the compound , and investigated their effects on blood coagulation. These compounds have been found to act as hemostatics, reducing blood coagulation time significantly, indicating potential therapeutic applications in managing bleeding disorders (Limanskii et al., 2009).
Organotin Carboxylates Synthesis
Research has been conducted on synthesizing organotin carboxylates using 3-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)propanoic acid. These compounds are characterized for their structural properties and potential applications in various fields, including materials science and catalysis (Xiao et al., 2019).
Antifungal Activity
Compounds synthesized from reactions involving derivatives of 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid have been studied for their antifungal properties, particularly against Candida albicans. This research is critical in the search for new antifungal agents (Surikova et al., 2010).
Nanoaggregates and Emission Properties
Research has been carried out on 1,8-naphthalimide derivatives, including those with a 3,4-dihydroisoquinoline fragment, to study their aggregation-enhanced emission properties. This area of research is vital for developing new materials with unique photophysical properties (Srivastava et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
将来の方向性
特性
IUPAC Name |
3-(1,3-dioxo-4H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-7-8-3-1-2-4-9(8)12(17)13(10)6-5-11(15)16/h1-4H,5-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZUYKZVLRIJEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407118 |
Source


|
| Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
CAS RN |
75513-35-8 |
Source


|
| Record name | 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

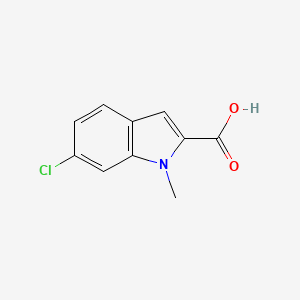
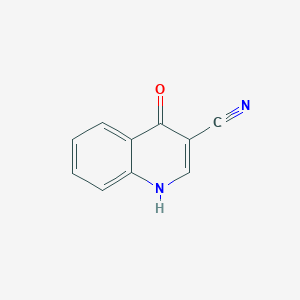
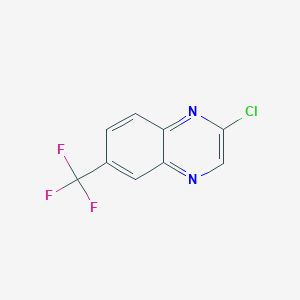
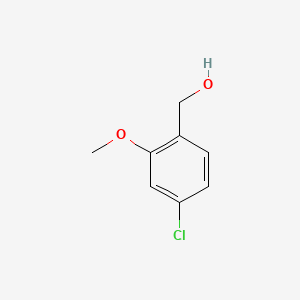
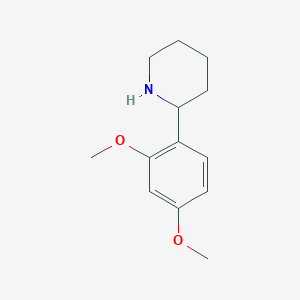
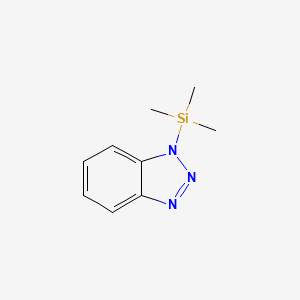
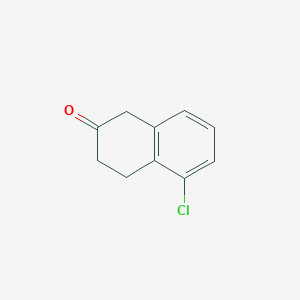
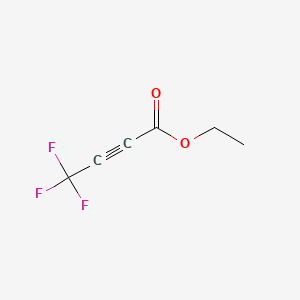
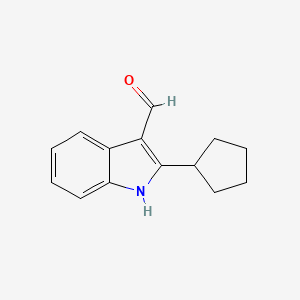
![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)
